molecular formula C8H10ClF2N B591820 (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride CAS No. 1309598-72-8

(r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B591820
CAS No.: 1309598-72-8
M. Wt: 193.622
InChI Key: PEZUBPXSPPADIL-NUBCRITNSA-N
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Description

®-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chemical compound that features a difluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Difluorophenyl)ethanamine hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,6-Difluorophenyl)ethanamine hydrochloride may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification processes such as crystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-Difluorophenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of difluorophenyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,6-Difluorophenyl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in the study of biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, ®-1-(2,6-Difluorophenyl)ethanamine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2,6-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 2,6-Difluorobenzylamine
  • 2,6-Difluorophenylmethanol

Uniqueness

Compared to these similar compounds, ®-1-(2,6-Difluorophenyl)ethanamine hydrochloride possesses unique structural features that confer distinct chemical and biological properties. Its ethanamine backbone and hydrochloride salt form enhance its solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

(1R)-1-(2,6-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZUBPXSPPADIL-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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